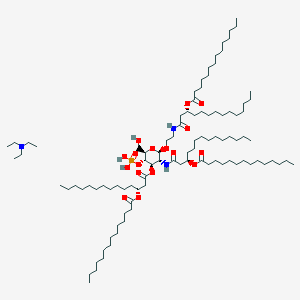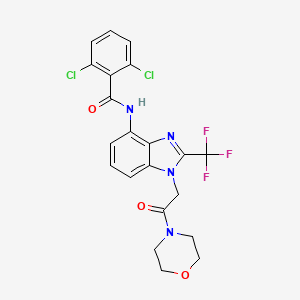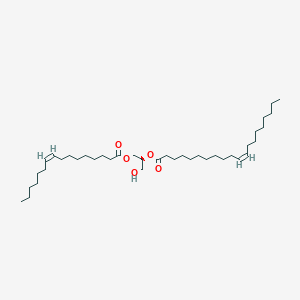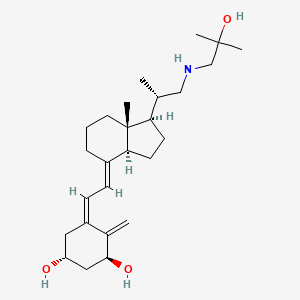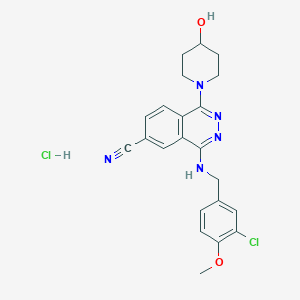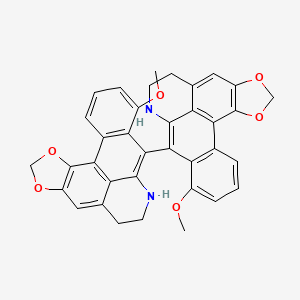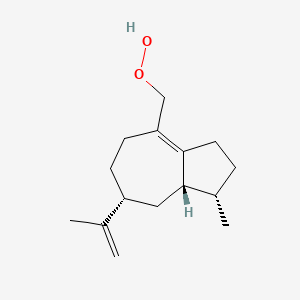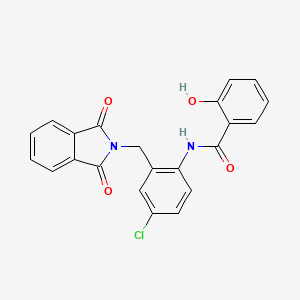
Cppha
Overview
Description
These receptors play a crucial role in the central nervous system, mediating various physiological processes such as synaptic plasticity, learning, and memory . CPPHA has garnered significant attention in the field of neuroscience due to its potential therapeutic applications in treating central nervous system disorders .
Biochemical Analysis
Biochemical Properties
Cppha plays a crucial role in biochemical reactions by modulating the activity of mGluR5. It does not exhibit agonist activity on its own but enhances the receptor’s response to glutamate and other agonists such as quisqualate and 3,5-dihydroxyphenylglycine (DHPG). This compound interacts with mGluR5 by binding to a novel allosteric site, distinct from the orthosteric binding site of the receptor . This interaction results in a leftward shift of the dose-response curves for glutamate and other agonists, thereby potentiating their effects .
Cellular Effects
This compound influences various cellular processes by modulating mGluR5 activity. In neurons, this compound enhances the receptor’s response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to potentiate NMDA receptor-mediated currents in hippocampal neurons, which are crucial for synaptic plasticity and memory formation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a novel allosteric site on mGluR5. This binding enhances the receptor’s response to glutamate and other agonists without directly activating the receptor. This compound’s modulation of mGluR5 activity leads to increased calcium influx and activation of downstream signaling pathways, including the MAPK/ERK pathway. This can result in changes in gene expression and synaptic plasticity, which are essential for learning and memory .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances mGluR5 activity and improves cognitive function without causing adverse effects. At higher doses, this compound can lead to overstimulation of mGluR5, resulting in excitotoxicity and potential neurotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with mGluR5. The compound enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This can affect metabolic flux and metabolite levels, particularly in neurons where mGluR5 is highly expressed .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interaction with specific transporters. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. This compound’s localization within cells can impact its activity and function, particularly in neurons where it modulates mGluR5 activity .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with mGluR5. The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptor to exert its modulatory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPPHA involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chloro-2-nitrobenzyl chloride with phthalimide to form the intermediate compound, which is then reduced to the corresponding amine . This amine is subsequently reacted with 2-hydroxybenzoyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: CPPHA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
CPPHA has a wide range of scientific research applications, including:
Medicine: this compound is being investigated for its potential therapeutic applications in treating central nervous system disorders such as schizophrenia and Alzheimer’s disease.
Industry: this compound is used in the development of new drugs targeting metabotropic glutamate receptors.
Mechanism of Action
CPPHA exerts its effects by binding to a novel allosteric site on metabotropic glutamate receptors mGluR1 and mGluR5. This binding enhances the receptor’s response to its natural ligand, glutamate, by potentiating the receptor’s activity. The molecular targets of this compound include the seven transmembrane domain of the receptors, where it induces conformational changes that increase receptor activation.
Comparison with Similar Compounds
- VU-29
- MPEP
- CDPPB
- 5MPEP
Conclusion
N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a significant compound in the field of neuroscience research. Its unique mechanism of action and potential therapeutic applications make it a valuable tool for studying metabotropic glutamate receptors and developing new treatments for central nervous system disorders.
Properties
IUPAC Name |
N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUABRZSDGGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433014 | |
| Record name | CPPHA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693288-97-0 | |
| Record name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPPHA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 693288-97-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
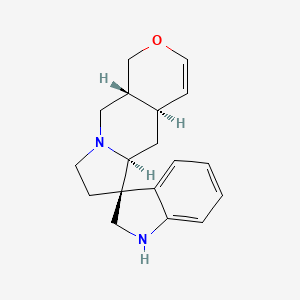
![7-(3,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B1243316.png)

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)
![[(2R,3R,4S,5R)-2-[[[(2S)-2-(2,4-dichloro-5-methoxyphenoxy)propanoyl]amino]methyl]-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B1243321.png)
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)
